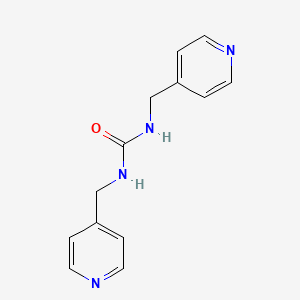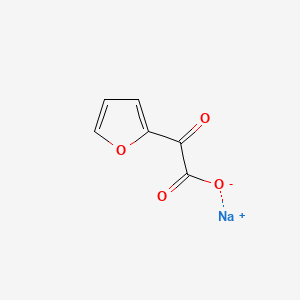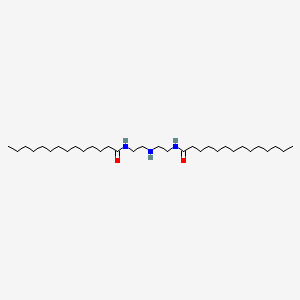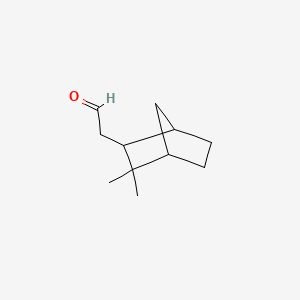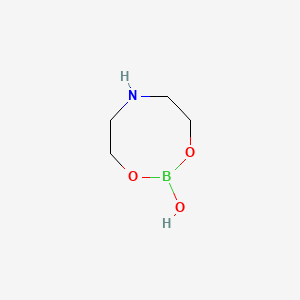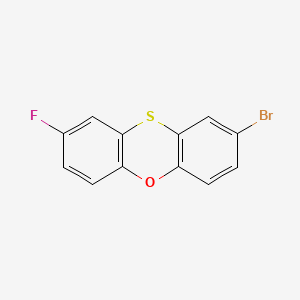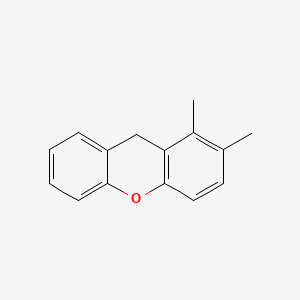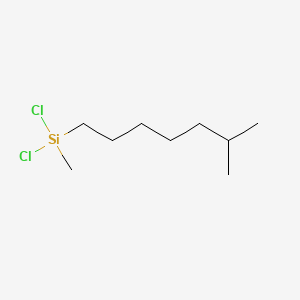
Dichloroisooctylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroisooctylmethylsilane: is an organosilicon compound with the molecular formula C9H20Cl2Si . It is a derivative of silane, characterized by the presence of two chlorine atoms, an isooctyl group, and a methyl group attached to the silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloroisooctylmethylsilane can be synthesized through the reaction of isooctylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloroisooctylmethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.
Reduction Reactions: this compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.
Hydrosilylation: Isooctylmethylsilane derivatives.
Reduction: Isooctylmethylsilane.
Applications De Recherche Scientifique
Dichloroisooctylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable and biocompatible silicon-based carriers.
Industry: this compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of dichloroisooctylmethylsilane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis
Comparaison Avec Des Composés Similaires
Dichloromethylsilane: Similar in structure but lacks the isooctyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an isooctyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Dichloroisooctylmethylsilane is unique due to the presence of the isooctyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in applications where hydrophobicity and reactivity are desired.
Propriétés
Numéro CAS |
93776-41-1 |
|---|---|
Formule moléculaire |
C9H20Cl2Si |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
dichloro-methyl-(6-methylheptyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2)7-5-4-6-8-12(3,10)11/h9H,4-8H2,1-3H3 |
Clé InChI |
SSYYXZJVJKFKRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



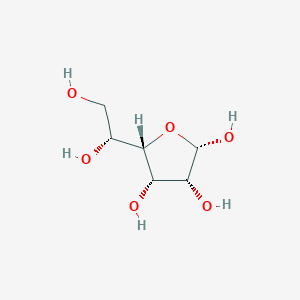
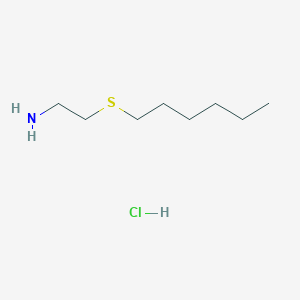
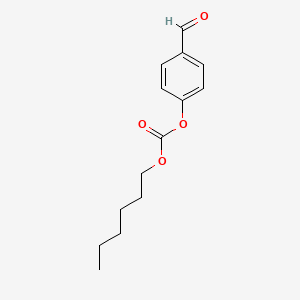
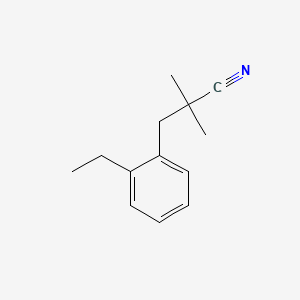
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
